(2Z)-2-(3,4-dimethoxyphenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-enenitrile
Description
(2Z)-2-(3,4-dimethoxyphenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-enenitrile is a quinoline-based nitrile derivative characterized by a Z-configuration double bond, a 3,4-dimethoxyphenyl group, and a methylsulfanyl substituent on the quinoline ring.
Properties
IUPAC Name |
(Z)-2-(3,4-dimethoxyphenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-24-19-9-8-14(12-20(19)25-2)17(13-22)11-16-10-15-6-4-5-7-18(15)23-21(16)26-3/h4-12H,1-3H3/b17-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAGRQGOAIECBZ-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC2=CC3=CC=CC=C3N=C2SC)C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/C2=CC3=CC=CC=C3N=C2SC)/C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(3,4-dimethoxyphenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Formation of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be synthesized through the methylation of a phenol derivative using methyl iodide in the presence of a base.
Coupling Reaction: The final step involves the coupling of the quinoline derivative with the dimethoxyphenyl derivative in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(3,4-dimethoxyphenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group, using nucleophiles such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkoxides, amines, polar aprotic solvents such as dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
(2Z)-2-(3,4-dimethoxyphenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-enenitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-2-(3,4-dimethoxyphenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs primarily differ in substituents on the phenyl and quinoline rings. Key comparisons include:
Substituent Variations and Molecular Properties
Table 1: Structural and Molecular Comparison
Key Observations:
Electronic Effects :
- The 3,4-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, enhancing solubility in polar solvents compared to the trifluoromethyl substituent in the analog from , which is strongly electron-withdrawing and lipophilic .
- The chloro substituent in the ketone derivative () provides moderate electron-withdrawing effects but alters the functional group (ketone vs. nitrile), reducing direct comparability .
Molecular Weight and Lipophilicity: The trifluoromethyl analog (370.39 g/mol) is lighter than the target compound (375.45 g/mol) due to fewer carbon atoms but exhibits higher lipophilicity (log P estimated >3.5) due to the CF₃ group . The ketone derivative (415.87 g/mol) has a higher molar mass, attributed to the benzo[h]quinoline scaffold and chloro substituent .
Research Findings and Implications
Substituent-Driven Property Modulation :
- The 3,4-dimethoxyphenyl group balances polarity and bulkiness, making the target compound a candidate for aqueous-phase reactions or formulations requiring moderate solubility.
- Trifluoromethyl analogs prioritize lipophilicity, favoring blood-brain barrier penetration in CNS-targeted therapies .
Lumping Strategy Applicability: As per , quinoline derivatives with similar core structures but varying substituents (e.g., CF₃, OCH₃, Cl) may be "lumped" for computational modeling of reaction networks, reducing complexity without sacrificing predictive accuracy .
Biological Activity
(2Z)-2-(3,4-dimethoxyphenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-enenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Chemical Name : this compound
- Molecular Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 362.45 g/mol
- CAS Number : 478065-22-4
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression and other diseases. Preliminary studies suggest that this compound may exhibit inhibitory effects on specific enzymes and pathways associated with tumor growth.
Enzyme Inhibition
Research indicates that compounds similar to this compound have shown inhibitory activity against dihydroorotate dehydrogenase (EC 1.3.5.2), an enzyme involved in pyrimidine biosynthesis crucial for rapidly dividing cells, including cancer cells .
Anticancer Activity
Studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, the compound has been tested for its effectiveness against acute lymphoblastic leukemia (ALL) and neuroblastoma (NB) cell lines.
| Cell Line | IC50 Value (μM) | Notes |
|---|---|---|
| EU-1 | 0.3 | High sensitivity in ALL cells |
| NB-1643 | 0.5 | Moderate sensitivity |
| SHEP1 | 0.7 | Moderate sensitivity |
| LA1–55N | 1.0 | Lower sensitivity compared to ALL |
These results indicate a promising therapeutic potential for the compound in treating hematological malignancies and solid tumors.
Case Studies
-
Cytotoxicity Assays : In a study evaluating the cytotoxic effects of the compound on various cancer cell lines, it was observed that this compound significantly reduced cell viability in a dose-dependent manner.
- Methodology : The water-soluble tetrazolium salt (WST) assay was employed to assess cell viability post-treatment.
- Results : The compound demonstrated IC50 values ranging from 0.3 μM to 1 μM across different cell lines, indicating potent anticancer activity.
Discussion
The biological activity of this compound suggests that it could serve as a potential lead compound for the development of new anticancer therapies. Its ability to inhibit key enzymes involved in cancer cell proliferation highlights its therapeutic promise.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
